Bismuth potassium iodide

Catalog No.
S614064
CAS No.
39775-75-2
M.F
BiI4K
M. Wt
755.697 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth potassium iodide

CAS Number

39775-75-2

Product Name

Bismuth potassium iodide

IUPAC Name

bismuth;potassium;tetraiodide

Molecular Formula

BiI4K

Molecular Weight

755.697 g/mol

InChI

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4

InChI Key

ONBIUAZBGHXJDM-UHFFFAOYSA-J

SMILES

[K+].[I-].[I-].[I-].[I-].[Bi+3]

Synonyms

potassium tetraiodobismuthate

Canonical SMILES

[K+].[I-].[I-].[I-].[I-].[Bi+3]

Bismuth potassium iodide (CAS 39775-75-2), commonly formulated as potassium tetraiodobismuthate (KBiI4), is a coordination complex utilized primarily as the active component in Dragendorff's reagent for the colorimetric detection of nitrogenous compounds. Unlike simple bismuth halides, the [BiI4]- anion remains soluble in dilute acidic environments, allowing for direct use in aqueous analytical workflows without immediate precipitation. Beyond classical analytical chemistry, its low heavy-metal toxicity profile and distinct crystallographic properties have driven its procurement as a lead-free precursor for perovskite photovoltaics and solid-state ionic conductors[1].

Substituting bismuth potassium iodide with generic alkaloid reagents or simpler bismuth salts introduces specific analytical and operational risks. Replacing it with Mayer's reagent (potassium mercuric iodide) reintroduces heavy metal toxicity into the laboratory, necessitating strict hazardous waste protocols. Furthermore, Mayer's reagent produces pale precipitates that are easily masked by the dark pigments typical of crude botanical extracts. Conversely, attempting to substitute the pre-formed KBiI4 complex with basic bismuth(III) iodide (BiI3) fails due to the latter's insolubility in water. Without a precise stoichiometric excess of potassium iodide and strict pH control (pH < 2.0), BiI3 hydrolyzes into insoluble bismuth oxyiodide, causing false-negative assay results and reagent spoilage [1].

Precipitate Contrast in Complex Botanical Matrices

When screening highly pigmented botanical extracts for alkaloids, potassium tetraiodobismuthate provides a distinct visual contrast compared to potassium tetraiodomercurate (Mayer's reagent). Mayer's reagent produces a pale cream or white precipitate that is often masked by dark or turbid extracts. In contrast, potassium tetraiodobismuthate forms an orange to reddish-brown precipitate ([R3NH]+[BiI4]-) upon coordinate covalent bonding with tertiary amines, ensuring visual detection in strongly colored matrices [1].

Evidence DimensionPrecipitate Color / Visual Contrast
Target Compound DataBright orange to reddish-brown precipitate ([R3NH]+[BiI4]-)
Comparator Or BaselineMayer's Reagent: Cream/white precipitate
Quantified DifferenceUnambiguous visual signal vs. high risk of matrix masking
ConditionsPhytochemical screening of pigmented plant extracts

Prevents false-negative qualitative screening results when analyzing complex, pigmented natural product matrices.

Elimination of Mercury Toxicity in Analytical Workflows

Standard alkaloid screening has historically relied on Mayer's reagent, which contains toxic mercuric chloride. Procuring bismuth potassium iodide eliminates mercury from the analytical workflow. Bismuth is a heavy metal with significantly lower human and environmental toxicity. Substituting mercury-based reagents with potassium tetraiodobismuthate reduces hazardous waste disposal requirements in high-throughput analytical laboratories [1].

Evidence DimensionHeavy Metal Toxicity Profile
Target Compound DataBismuth-based (low toxicity, non-hazardous waste stream)
Comparator Or BaselineMayer's Reagent: Mercury-based (highly toxic, strict disposal regulations)
Quantified DifferenceEliminates mercury handling and associated hazardous disposal costs
ConditionsStandard laboratory procurement and waste management

Lowers hazardous waste disposal costs and simplifies regulatory compliance in laboratory procurement.

Aqueous Processability and Hydrolysis Prevention

Attempting to formulate alkaloid screening reagents using simple bismuth(III) iodide (BiI3) is complicated by its poor aqueous solubility and tendency to hydrolyze into insoluble bismuth oxyiodide (BiOI) at pH > 2.0. Procuring the pre-formed potassium tetraiodobismuthate (KBiI4) salt bypasses this issue. The [BiI4]- complex anion is soluble and stable in dilute acidic aqueous solutions, providing a ready-to-use reagent that avoids the stoichiometric balancing of BiI3 and excess KI required for in-situ preparation[1].

Evidence DimensionAqueous Solubility and Stability
Target Compound DataKBiI4: Soluble complex in dilute acid
Comparator Or BaselineBiI3: Insoluble in water, prone to BiOI precipitation
Quantified DifferenceStable aqueous solution vs. requires excess KI and strict pH < 2.0 control
ConditionsPreparation of aqueous analytical reagents

Guarantees reproducible reagent formulation without the risk of false negatives caused by bismuth precipitation.

Moisture Stability in Lead-Free Perovskite Precursors

In the development of perovskite solar cells, lead-based precursors like MAPbI3 suffer from severe toxicity and rapid degradation upon exposure to ambient moisture. Bismuth potassium iodide serves as a non-toxic alternative for forming K-Bi-I perovskite phases. Thin films derived from bismuth-based precursors exhibit enhanced ambient stability compared to their lead-based counterparts, making this compound a critical material choice for lead-free optoelectronic devices[1].

Evidence DimensionAmbient Moisture Stability & Toxicity
Target Compound DataBismuth-based perovskites (K-Bi-I): High ambient stability, zero lead
Comparator Or BaselineLead-based perovskites (MAPbI3): Rapid moisture degradation, high lead toxicity
Quantified DifferenceExtended operational lifetime in ambient air without toxic heavy metals
ConditionsThin-film perovskite solar cell fabrication

Enables the commercialization and safe manufacturing of moisture-stable, lead-free photovoltaic devices.

High-Throughput Phytochemical Screening

Directly downstream of its visual contrast advantages over Mayer's reagent, this compound is ideal for detecting alkaloids in dark, complex botanical extracts where the bright orange[R3NH]+[BiI4]- precipitate ensures accurate, false-negative-free visual identification .

Green Analytical Quality Control

Directly downstream of its low toxicity profile, it replaces mercury-based reagents in pharmaceutical testing and educational labs, significantly reducing hazardous waste disposal costs and regulatory compliance burdens .

Standardized Reagent Formulation

Directly downstream of its aqueous solubility, it is procured by chemical manufacturers and analytical labs to formulate stable Dragendorff's reagent, avoiding the aqueous insolubility and hydrolysis risks associated with raw BiI3 .

Lead-Free Perovskite Photovoltaics

Directly downstream of its moisture stability and lack of lead, it is utilized as a non-toxic precursor for fabricating bismuth-based light-harvesting layers in environmentally friendly solar cells .

Other CAS

41944-01-8

Dates

Last modified: 08-15-2023

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